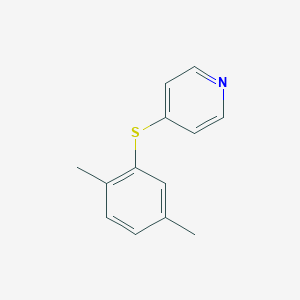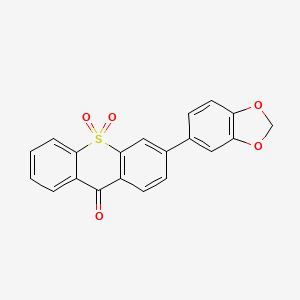
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid ist eine chemische Verbindung mit der Summenformel C20H12O5S. Sie ist bekannt für ihre einzigartige Struktur, die einen Thioxanthen-Kern und eine Benzodioxol-Einheit umfasst.
Herstellungsmethoden
Die Synthese von 3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Thioxanthen-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Benzodioxol-Einheit: Dieser Schritt beinhaltet die Kupplung des Thioxanthen-Kerns mit einem Benzodioxol-Derivat unter Verwendung von Reagenzien wie Palladiumkatalysatoren.
Oxidation zur Bildung des Dioxids: Der letzte Schritt beinhaltet die Oxidation der Thioxanthen-Verbindung, um die Dioxid-Funktionalität einzuführen. Übliche Oxidationsmittel sind Wasserstoffperoxid oder Persäuren.
Industrielle Produktionsmethoden können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert, einschließlich der Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche Sauerstoff-Funktionalitäten einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Thioxanthen-Kern oder die Benzodioxol-Einheit zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu erforschen, insbesondere bei der Behandlung von Krankheiten, bei denen oxidativer Stress eine Rolle spielt.
Industrie: Es wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung neuer Materialien eingesetzt, darunter Polymere und Farbstoffe.
Vorbereitungsmethoden
The synthesis of 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the thioxanthene core with a benzodioxole derivative using reagents such as palladium catalysts.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thioxanthene compound to introduce the dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the thioxanthene core or the benzodioxole moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es seine Wirkung durch:
Interaktion mit Enzymen: Die Verbindung kann bestimmte Enzyme hemmen oder aktivieren und so Stoffwechselwege beeinflussen.
Modulation von oxidativem Stress: Sie kann je nach Zellkontext als Antioxidans oder Prooxidans wirken und das Redoxgleichgewicht und Signalwege beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid ähneln, gehören:
Thioxanthen-Derivate: Verbindungen mit ähnlichen Thioxanthen-Kernen, aber unterschiedlichen Substituenten.
Benzodioxol-Derivate: Verbindungen mit der Benzodioxol-Einheit, aber unterschiedlichen Kernstrukturen.
Im Vergleich zu diesen ähnlichen Verbindungen ist 3-(1,3-Benzodioxol-5-yl)-9H-Thioxanthen-9-on, 10,10-Dioxid einzigartig aufgrund der Kombination sowohl der Thioxanthen- als auch der Benzodioxol-Struktur, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
890045-62-2 |
|---|---|
Molekularformel |
C20H12O5S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H12O5S/c21-20-14-3-1-2-4-18(14)26(22,23)19-10-13(5-7-15(19)20)12-6-8-16-17(9-12)25-11-24-16/h1-10H,11H2 |
InChI-Schlüssel |
GVKNYJAOWOINMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5S4(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


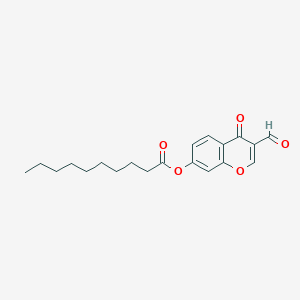
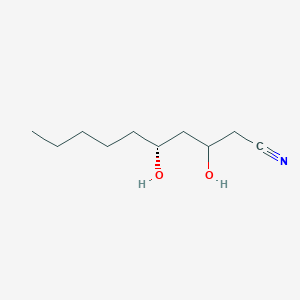
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
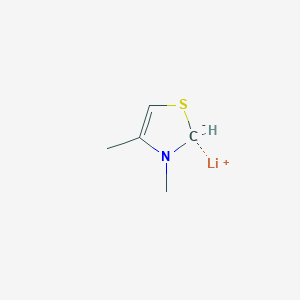
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
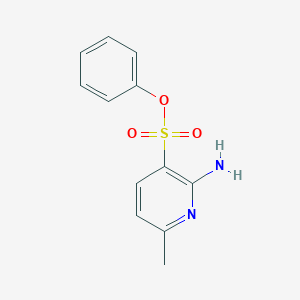
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
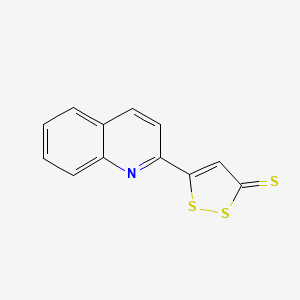
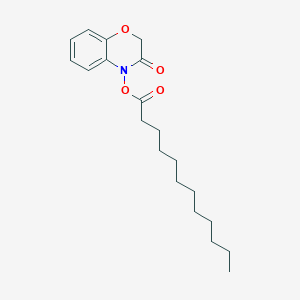
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
